1-Bromo-2,2-dimethylpentane
Overview
Description
1-Bromo-2,2-dimethylpentane is an organic compound with the molecular formula C7H15Br. It is a type of alkyl halide, specifically a brominated alkane. The structure of this compound consists of a pentane backbone with two methyl groups attached to the second carbon and a bromine atom attached to the first carbon. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2,2-dimethylpentane can be synthesized through the bromination of 2,2-dimethylpentane. This process typically involves the use of bromine (Br2) in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction proceeds via a free radical mechanism, where the bromine molecule dissociates into bromine radicals, which then react with the 2,2-dimethylpentane to form the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Industrial processes may also incorporate purification steps such as distillation or recrystallization to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2,2-dimethylpentane undergoes various chemical reactions, including:
Nucleophilic Substitution (SN1 and SN2): The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or alkoxide (RO-).
Elimination Reactions (E1 and E2): The compound can undergo dehydrohalogenation to form alkenes. For example, treatment with a strong base like potassium tert-butoxide (KOtBu) can lead to the formation of 2,2-dimethylpent-1-ene.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), sodium cyanide (NaCN), or sodium methoxide (NaOMe) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.
Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) or sodium ethoxide (NaOEt) in solvents such as ethanol or tert-butanol.
Major Products:
Nucleophilic Substitution: Products include alcohols, nitriles, or ethers depending on the nucleophile used.
Elimination Reactions: The major product is typically an alkene, such as 2,2-dimethylpent-1-ene.
Scientific Research Applications
1-Bromo-2,2-dimethylpentane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used to introduce bromine atoms into pharmaceutical compounds, potentially altering their biological activity.
Material Science: It can be used in the preparation of polymers and other materials with specific properties.
Biological Studies: The compound may be used in studies involving the effects of brominated compounds on biological systems.
Mechanism of Action
The mechanism of action of 1-bromo-2,2-dimethylpentane in chemical reactions typically involves the formation of a carbocation intermediate in SN1 reactions or a concerted transition state in SN2 and E2 reactions. The bromine atom, being a good leaving group, facilitates these reactions by stabilizing the transition state or intermediate. In biological systems, the compound may interact with enzymes or receptors, potentially leading to changes in cellular processes.
Comparison with Similar Compounds
1-Bromo-2,2-dimethylpentane can be compared with other similar compounds such as:
1-Bromo-2-methylpentane: This compound has one less methyl group, leading to different steric and electronic properties.
2-Bromo-2-methylpentane: The bromine atom is attached to the second carbon, resulting in different reactivity and stability.
1-Chloro-2,2-dimethylpentane: The chlorine atom, being less reactive than bromine, leads to different reaction conditions and products.
Uniqueness: this compound is unique due to its specific structure, which provides a balance between steric hindrance and reactivity. The presence of two methyl groups on the second carbon creates a bulky environment, influencing the compound’s reactivity in substitution and elimination reactions.
Properties
IUPAC Name |
1-bromo-2,2-dimethylpentane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15Br/c1-4-5-7(2,3)6-8/h4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBIKVNYYPQKIIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(C)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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